4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
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Description
“4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is also known as "2-Quinoxalinecarboxylic acid, 4-ethyl-3,4-dihydro-3-oxo-" .
Synthesis Analysis
The synthesis of quinoxaline derivatives, which includes “this compound”, has been reported in the literature . The synthesis involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, and carbon disulphide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.21 and a melting point range of 175 - 177 .Safety and Hazards
The safety information for “4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” and related compounds could involve further investigations into their potential as anticancer and anti-inflammatory agents . Their inhibition of EGFR and COX-2 enzymes suggests they could be promising orally absorbed dual anti-inflammatory agents and anticancer candidates .
Properties
IUPAC Name |
4-ethyl-3-oxoquinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)12-9(10(13)14)11(15)16/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHCCJAJQJFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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